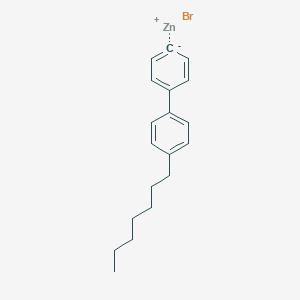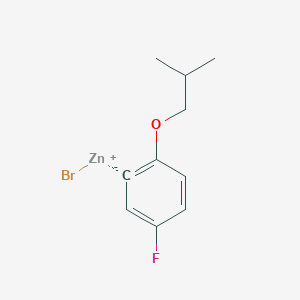
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound that features multiple functional groups, including an amide, an amine, an ether, and a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be approached through a multi-step process:
Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, functional groups can be introduced through selective reactions.
Introduction of the amide group: The tert-butyl acetamido group can be introduced via an acylation reaction using tert-butyl acetamide and an appropriate activating agent.
Addition of the diallylamino group: The diallylamino group can be added through a nucleophilic substitution reaction.
Ether formation: The pentan-3-yloxy group can be introduced via an etherification reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.
Reduction: Reduction reactions can target the amide and carboxylic acid groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the amine and ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield a nitroso or nitro compound, while reduction of the carboxylic acid group could yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the amide and amine groups suggests it could interact with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, polymers, and materials. Its unique structure could impart desirable properties to these products.
作用機序
The mechanism of action of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The amide and amine groups could form hydrogen bonds or electrostatic interactions with biological targets, while the ether and carboxylic acid groups could influence the compound’s solubility and distribution.
類似化合物との比較
Similar Compounds
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the diallylamino group.
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(methoxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but has a methoxy group instead of a pentan-3-yloxy group.
Uniqueness
The uniqueness of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diallylamino and pentan-3-yloxy groups distinguishes it from similar compounds, potentially leading to unique reactivity and interactions.
特性
分子式 |
C24H40N2O4 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
(3R,4R,5S)-5-[acetyl(tert-butyl)amino]-4-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C24H40N2O4/c1-9-13-25(14-10-2)22-20(26(17(5)27)24(6,7)8)15-18(23(28)29)16-21(22)30-19(11-3)12-4/h9-10,16,19-22H,1-2,11-15H2,3-8H3,(H,28,29)/t20-,21+,22+/m0/s1 |
InChIキー |
XDYNRPQFSUNLJB-BHDDXSALSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


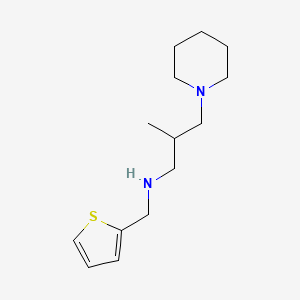
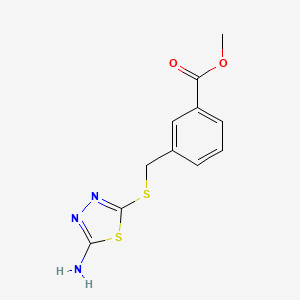
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
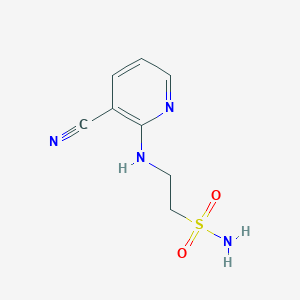
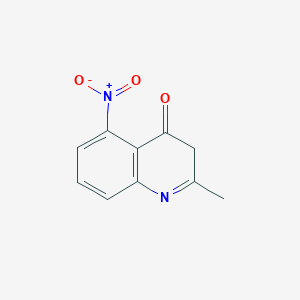


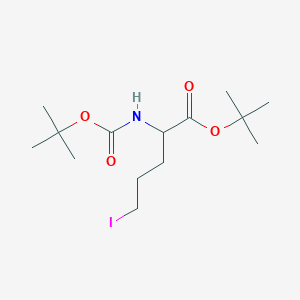
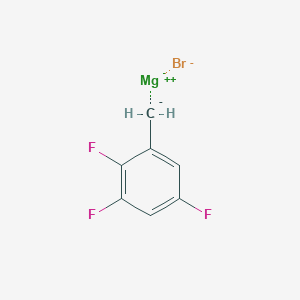
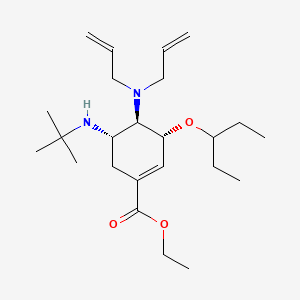
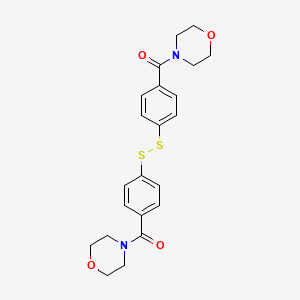
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
